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Compound of Interest

Compound Name: Boc-D-Dab(Z)-Ol

CAS No.: 197892-17-4

Cat. No.: B2985328

Get Quote

Executive Summary
The synthesis of peptide alcohols—peptidomimetics where the C-terminal carboxylic acid is

reduced to a hydroxyl group—is a critical strategy in modern drug development. This

modification eliminates the C-terminal negative charge, thereby enhancing membrane

permeability and conferring absolute resistance to carboxypeptidase degradation.

This application note provides an authoritative, self-validating protocol for incorporating Boc-D-
Dab(Z)-ol (CAS: 197892-17-4), a specialized amino alcohol building block, into peptide

sequences. By detailing the mechanistic rationale and a highly efficient solution-phase

fragment coupling workflow, this guide empowers researchers to expand their peptide libraries

with metabolically stable, biologically active therapeutic candidates[1].

Mechanistic Rationale & Structural Advantages
Boc-D-Dab(Z)-ol is an amino alcohol derivative of D-2,4-diaminobutyric acid. Its unique

structural features provide several strategic advantages in medicinal chemistry:
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D-Stereochemistry: The incorporation of the D-enantiomer prevents recognition by

endogenous proteolytic enzymes, significantly increasing the in vivo half-life of the resulting

peptide drug[1].

Dab Side-Chain Functionality: The

-amino group of the diaminobutyric acid side chain provides a basic site for target receptor
interaction. It effectively mimics longer basic residues (like Arginine or Lysine) while
restricting conformational flexibility, which can enhance receptor binding affinity.

Orthogonal Protection Strategy: The molecule utilizes a tert-butyloxycarbonyl (Boc) group to

protect the

-amine and a benzyloxycarbonyl (Z) group to protect the

-amine[1]. This orthogonality is critical: the Boc group is acid-labile and can be selectively
removed for chain elongation, while the Z group remains completely stable until global
deprotection[2].

Chemical Properties & Specifications
To ensure reproducibility, verify that the starting material meets the following specifications

before initiating synthesis.

Property Specification

Chemical Name Boc-D-Dab(Z)-ol

IUPAC Name
Benzyl N-[(3R)-4-hydroxy-3-{[(tert-

butoxy)carbonyl]amino}butyl]carbamate

CAS Number 197892-17-4

Molecular Formula C₁₇H₂₆N₂O₅

Molecular Weight 338.39 g/mol

Appearance White to off-white powder

Primary Application
C-terminal amino alcohol incorporation in

peptide synthesis[2]
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Strategic Workflow: Overcoming Solid-Phase
Limitations
Standard Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal carboxylic

acid to a resin. Because peptide alcohols lack this free carboxyl group, conventional SPPS

cannot be directly applied without specialized linkers[3].

Causality in Experimental Design: Why not attach the hydroxyl group of Boc-D-Dab(Z)-ol
directly to a highly reactive 2-Chlorotrityl chloride (2-CTC) resin? 2-CTC resins are highly acid-

sensitive. Because Boc deprotection requires strong acid (50% Trifluoroacetic acid), anchoring

Boc-D-Dab(Z)-ol to a 2-CTC resin would result in the premature cleavage of the molecule from

the solid support during the very first deprotection cycle. While alternative methods like O-N

acyl-transfer exist[3], the most reliable, scalable, and self-validating approach is Solution-

Phase Fragment Coupling.
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Figure 1: Workflow for solution-phase C-terminal peptide alcohol synthesis.

Experimental Protocols: Solution-Phase Fragment
Coupling
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This protocol describes the coupling of Boc-D-Dab(Z)-ol to a pre-synthesized peptide

fragment. Every step includes built-in validation to ensure systemic integrity.

Phase 1: Preparation of H-D-Dab(Z)-ol (Boc
Deprotection)

Dissolution: Dissolve Boc-D-Dab(Z)-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a

concentration of 0.1 M.

Acidolysis: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% v/v TFA/DCM

solution. Stir at room temperature for 30 minutes.

Causality: The 50% TFA concentration rapidly and quantitatively cleaves the Boc group

while leaving the Z-protected

-amine completely intact.

System Validation: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin

(Kaiser test). A distinct purple/blue spot confirms the successful liberation of the primary

-amine.

Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene

(3x) to azeotropically remove residual TFA, yielding H-D-Dab(Z)-ol as a TFA salt.

Phase 2: Fragment Coupling
Activation: In a dry round-bottom flask, dissolve the fully protected peptide-COOH fragment

(1.0 eq) in anhydrous DMF. (Note: The peptide fragment should be synthesized via standard

Fmoc-SPPS and cleaved using a mild acid like 1% TFA/DCM to retain all side-chain

protecting groups).

Coupling Reagents: Add HATU (1.1 eq) and HOAt (1.1 eq). Stir for 5 minutes to form the

active ester.

Causality: HATU/HOAt is specifically chosen over standard EDC/HOBt to maximize

coupling efficiency and suppress epimerization of the peptide's C-terminal residue during

fragment condensation.
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Amine Addition: Add the H-D-Dab(Z)-ol TFA salt (1.2 eq) to the mixture, followed immediately

by N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

Causality: DIPEA serves a dual purpose: it neutralizes the TFA salt of the amino alcohol

and provides the slightly basic environment necessary for the nucleophilic attack on the

active ester.

System Validation: Monitor the reaction via LC-MS. The disappearance of the peptide-COOH

mass and the emergence of the product mass [Peptide + Dab(Z)-ol - H2O] indicates

completion (typically 1-2 hours).

Phase 3: Global Deprotection
Hydrogenation: Dissolve the protected peptide alcohol in a 1:1 mixture of Methanol/DMF.

Add 10% Pd/C catalyst (10% w/w relative to the peptide).

Reaction: Stir vigorously under a hydrogen atmosphere (balloon pressure) at room

temperature for 4-6 hours.

Causality: Catalytic hydrogenation selectively and safely removes the Z-protecting group

from the Dab side-chain[1] (as well as any benzyl-based protecting groups on the peptide)

without requiring highly toxic, specialized anhydrous HF cleavage apparatuses.

Filtration & Purification: Filter the mixture through a pad of Celite to remove the Pd/C

catalyst. Concentrate the filtrate under reduced pressure and purify the final peptide alcohol

via preparative RP-HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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